molecular formula C20H22N4O2 B3819194 N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide

N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide

Cat. No. B3819194
M. Wt: 350.4 g/mol
InChI Key: VPRAMDIQDFETBN-UHFFFAOYSA-N
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Description

N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP is a heterocyclic compound that contains two nitrogen atoms in its structure, making it an important building block for the development of new drugs and biologically active molecules.

Mechanism of Action

The mechanism of action of N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of certain protein kinases, which are enzymes that regulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the suppression of bacterial growth. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide in laboratory experiments is its versatility as a building block for the development of new drugs and biologically active molecules. This compound is relatively easy to synthesize and can be modified in a variety of ways to produce compounds with different biological activities. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide and its derivatives. One area of interest is the development of new drugs that target specific biological pathways, such as cancer cell proliferation or viral replication. Another area of interest is the development of new synthetic methods for producing this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as their potential toxicity and side effects.

Scientific Research Applications

N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. One of the main areas of interest for this compound is its potential as a scaffold for the development of new drugs that target specific biological pathways. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

properties

IUPAC Name

9-oxo-N-(4-phenylphenyl)-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19-18-14-24(13-12-23(18)11-10-21-19)20(26)22-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAMDIQDFETBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(CC2C(=O)N1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.